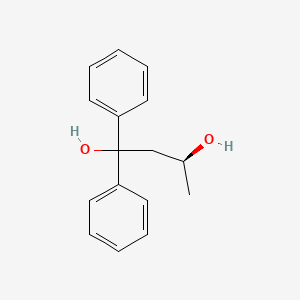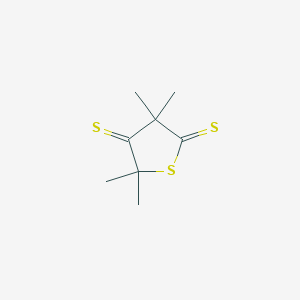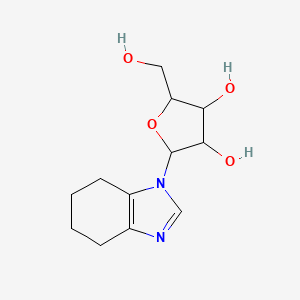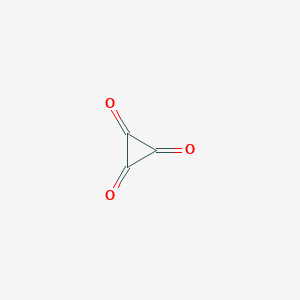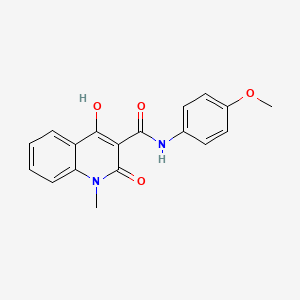![molecular formula C14H12N2S B14454922 (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene CAS No. 72025-30-0](/img/structure/B14454922.png)
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) and a sulfanyl group (S) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene typically involves the reaction of 3-ethenylphenyl thiol with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include:
Temperature: Typically maintained at low temperatures (0-5°C) to prevent side reactions.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[(3-Methylphenyl)sulfanyl]-2-phenyldiazene
- (E)-1-[(3-Chlorophenyl)sulfanyl]-2-phenyldiazene
- (E)-1-[(3-Bromophenyl)sulfanyl]-2-phenyldiazene
Uniqueness
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
72025-30-0 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
(3-ethenylphenyl)sulfanyl-phenyldiazene |
InChI |
InChI=1S/C14H12N2S/c1-2-12-7-6-10-14(11-12)17-16-15-13-8-4-3-5-9-13/h2-11H,1H2 |
InChI Key |
KMAQIIRAXPNFAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)SN=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

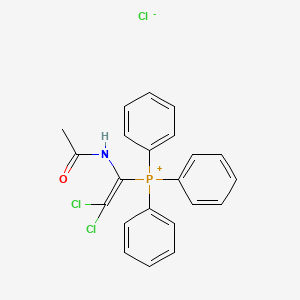
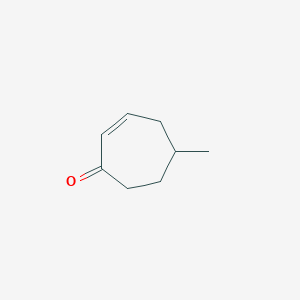
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
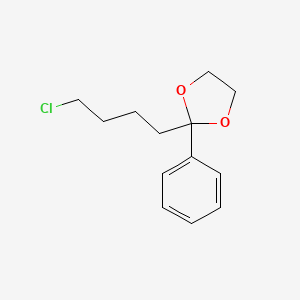
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
